molecular formula C9H13ClO3 B8568563 1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride

1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride

Cat. No.: B8568563
M. Wt: 204.65 g/mol
InChI Key: QBIZTTMNPOFAFD-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride: is a chemical compound with the molecular formula C9H13ClO3. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxaspiro[4.5]decane with thionyl chloride (SOCl2) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds as follows:

1,4-Dioxaspiro[4.5]decane+SOCl21,4-Dioxa-spiro[4.5]decane-6-carbonyl chloride+SO2+HCl\text{1,4-Dioxaspiro[4.5]decane} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1,4-Dioxaspiro[4.5]decane+SOCl2​→1,4-Dioxa-spiro[4.5]decane-6-carbonyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining the reaction conditions and improving the yield.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride group.

    Hydrolysis: In the presence of water, it can hydrolyze to form 1,4-dioxaspiro[4.5]decane-6-carboxylic acid.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or alcohols, can react with this compound under mild conditions to form corresponding amides or esters.

    Hydrolysis Conditions: Typically involves aqueous acidic or basic conditions.

Major Products Formed:

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Carboxylic Acids: Formed from hydrolysis reactions.

Scientific Research Applications

1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create diverse molecular structures.

Comparison with Similar Compounds

  • 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid
  • 1,4-Dioxa-8-azaspiro[4.5]decane

Comparison: 1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. For instance, 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid lacks the chloride group, making it less reactive towards nucleophiles. Similarly, 1,4-Dioxa-8-azaspiro[4.5]decane contains a nitrogen atom, altering its chemical properties and reactivity.

Properties

Molecular Formula

C9H13ClO3

Molecular Weight

204.65 g/mol

IUPAC Name

1,4-dioxaspiro[4.5]decane-6-carbonyl chloride

InChI

InChI=1S/C9H13ClO3/c10-8(11)7-3-1-2-4-9(7)12-5-6-13-9/h7H,1-6H2

InChI Key

QBIZTTMNPOFAFD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)C(=O)Cl)OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,4-dioxa-spiro[4.5]decane-6-carboxylic acid (2.42 g, 13 mmol) in methanol (6 mL) was added a 5.4 N solution of sodium methoxide in methanol (2.41 mL). The mixture was stirred at 20° C. for 20 min and the solvent was then evaporated under reduced pressure. Toluene (20 mL) was added to the residue and the solvent was evaporated under reduced pressure. The white solid obtained (2.5 g) was suspended in toluene (13 mL) and thionyl chloride (1 mL, 13.8 mmol) was added to the stirred solution at 20° C. over 10 min. Stirring was continued at 40° C. for 1 h when gas evolution stopped to give a ca 1 M solution of 1,4-dioxa-spiro[4.5]decane-6-carbonyl chloride in toluene.
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